Superior Potency in Mac-1-Mediated Cell Adhesion Versus IMB-10 Integrin Antagonist
Leukadherin-1 demonstrates markedly superior potency in enhancing Mac-1-mediated cell adhesion to fibrinogen compared to the integrin antagonist IMB-10 . In a direct head-to-head comparison reported in the manufacturer's technical documentation, LA1 enhanced CD11b/CD18-dependent adhesion with an EC₅₀ of 4 μM, whereas IMB-10 required concentrations exceeding 50 μM to achieve comparable effects on the same fibrinogen surface .
| Evidence Dimension | Potency in enhancing Mac-1-mediated cell adhesion (EC₅₀) |
|---|---|
| Target Compound Data | 4 μM |
| Comparator Or Baseline | IMB-10 (integrin antagonist): >50 μM |
| Quantified Difference | >12.5-fold higher potency |
| Conditions | Fibrinogen surface; CD11b/CD18-dependent cell adhesion assay |
Why This Matters
This 12.5-fold potency advantage reduces compound consumption and enables more sensitive dose-response characterization in adhesion assays.
